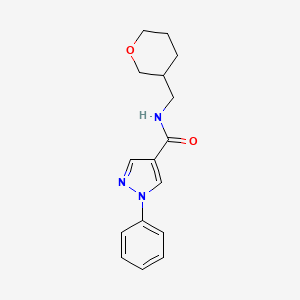![molecular formula C13H21N5O B5966652 1-[3-[[(2-Amino-6-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]ethanone](/img/structure/B5966652.png)
1-[3-[[(2-Amino-6-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[[(2-Amino-6-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]ethanone is a complex organic compound that belongs to the class of aminopyrimidines and derivatives. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[[(2-Amino-6-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-amino-6-methylpyrimidine with formaldehyde and a piperidine derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[3-[[(2-Amino-6-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-[3-[[(2-Amino-6-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[3-[[(2-Amino-6-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: A related compound with similar structural features but different functional groups.
3-[(2-Amino-6-methylpyrimidin-4-yl)ethynyl]benzylamine: Another derivative with distinct chemical properties and applications.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research .
Properties
IUPAC Name |
1-[3-[[(2-amino-6-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-9-6-12(17-13(14)16-9)15-7-11-4-3-5-18(8-11)10(2)19/h6,11H,3-5,7-8H2,1-2H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGGRVFQHNMZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NCC2CCCN(C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B5966577.png)

![ethyl 1-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B5966592.png)
![1-(4-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5966607.png)
![ethyl 2-[2-[(E)-[1-(4-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate](/img/structure/B5966617.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-furamide](/img/structure/B5966621.png)
![1-(2,6-difluorobenzyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5966629.png)

![2-[4-[(2E)-3-(2-furyl)-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5966636.png)
![4-chloro-2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B5966650.png)
![1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5966663.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5966676.png)
![4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B5966689.png)
![N-[3-(dimethylamino)propyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B5966696.png)
